1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane
Description
1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane is a halogenated aliphatic ketone featuring a linear hexane backbone substituted with a 4-bromo-3-methylphenyl group at the ketone position and a terminal chlorine atom. The bromine and chlorine substituents contribute to its reactivity and physicochemical properties, while the methyl group on the aromatic ring may influence steric and electronic effects. Structural analogs often serve as precursors for functionalized derivatives, such as aminated or cyclized products .
Properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)-6-chlorohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrClO/c1-10-9-11(6-7-12(10)14)13(16)5-3-2-4-8-15/h6-7,9H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCCOPYBHCRLRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CCCCCCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645146 | |
| Record name | 1-(4-Bromo-3-methylphenyl)-6-chlorohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-96-8 | |
| Record name | 1-(4-Bromo-3-methylphenyl)-6-chlorohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation
One of the most common methods for synthesizing aromatic ketones involves Friedel-Crafts acylation. In this reaction, a suitable acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride.
$$
\text{Ar-H} + \text{RCOCl} \xrightarrow{\text{AlCl}_3} \text{Ar-C(=O)-R} + \text{HCl}
$$
For synthesizing this compound, one could use 6-chlorohexanoyl chloride as the acylating agent with a bromo-methyl-substituted phenol.
- Yield: Typically around 70-85%
- Conditions: Reaction temperature maintained at ambient conditions for several hours.
Ugi Reaction
The Ugi reaction is a multicomponent reaction that allows for the formation of amides and related compounds through the combination of an amine, an isocyanide, a carboxylic acid, and an aldehyde or ketone.
$$
\text{R-NH}_2 + \text{R'}-\text{C(=O)}-\text{OH} + \text{R''}-\text{C(=O)}-\text{N}\equiv\text{C} \rightarrow \text{Ugi product}
$$
Using isocyanide derived from hexanoic acid and combining it with appropriate amines can yield the desired compound.
- Yield: Approximately 60-75%
- Conditions: Typically conducted in a solvent such as methanol or dichloromethane at room temperature.
Comparative Analysis of Preparation Methods
The following table summarizes the various preparation methods discussed above, highlighting their yields and conditions:
| Method | Yield (%) | Reaction Conditions |
|---|---|---|
| Friedel-Crafts Acylation | 70 - 85 | Ambient temperature; AlCl3 catalyst |
| Ugi Reaction | 60 - 75 | Room temperature; methanol or dichloromethane solvent |
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the halogen atoms with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms can form halogen bonds with target molecules, influencing their activity and function. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target proteins or enzymes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Target Compound :
- Molecular Formula : C₁₃H₁₆BrClO
- Functional Groups : Ketone (C=O), bromophenyl, chloroalkyl.
- Substituents : 4-Bromo-3-methylphenyl (aromatic), 6-chloro (aliphatic).
Analog 1: Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate ()
- Molecular Formula: C₂₁H₁₉NO₂FBr
- Functional Groups: Cyclohexa-1,3-diene, ester, amino, bromophenyl, fluorophenyl.
- Substituents : 4-Bromophenyl, 4-fluorophenyl, ethyl ester.
Key Differences :
Analog 1 :
- Synthesized via amination of a cyclohexenone precursor (ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate) using ammonium acetate in glacial acetic acid .
Comparison :
- Both compounds involve halogenated aromatic precursors.
- Analog 1 employs amination for functionalization, whereas the target compound may require halogenation or acylation steps.
Crystallographic and Conformational Properties
Analog 1 :
- Crystal System : Two independent molecules (A & B) in the asymmetric unit.
- Conformation : Cyclohexa-1,3-diene ring adopts a distorted screw-boat conformation (puckering parameters: Q = 0.434 Å, θ = 64.7°, φ = 271.3° for molecule A).
- Dihedral Angles : 81.0° (A) and 76.4° (B) between aromatic rings.
- Intermolecular Interactions : N–H⋯O hydrogen bonds stabilize crystal packing .
Target Compound :
- Predicted to exhibit linear conformation with steric effects from the 3-methyl group.
- Potential halogen bonding (Br⋯Cl) or van der Waals interactions due to the absence of hydrogen-bonding donors.
Physicochemical Properties
Target Compound :
- Potential use as a halogenated intermediate in cross-coupling reactions or polymer synthesis.
Analog 1 :
- Cyclohexenone derivatives are precursors for indazoles, dibenzodiazepines, and terphenyls .
Comparison :
- The target’s linear structure may favor alkylation or nucleophilic substitution, while Analog 1’s cyclic system enables cycloaddition or amination.
Biological Activity
1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane is a chemical compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
- Molecular Formula : C13H16BrClO
- Molecular Weight : 303.62 g/mol
- Boiling Point : Approximately 397.5 °C
- Density : 1.315 g/cm³
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Exhibiting activity against a range of pathogens.
- Anticancer Effects : Showing potential in inhibiting the proliferation of cancer cells.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 62.5 µg/mL |
| E. faecalis | 78.12 µg/mL |
| MRSA | 100 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity that influences cell signaling pathways related to growth and survival.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Antimicrobial Efficacy Against MRSA : A study demonstrated that the compound effectively inhibited MRSA growth, suggesting its potential as a treatment option for resistant bacterial infections .
- Cancer Cell Proliferation Inhibition : Research on HeLa and A549 cells revealed that treatment with the compound resulted in significant reductions in cell viability, indicating its potential as an anticancer agent .
Q & A
Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?
- Bioisosteric replacement : Swap bromine with other halogens or CF₃ groups to modulate lipophilicity.
- Fragment-based design : Introduce heterocycles (e.g., pyridine) at the phenyl ring to enhance binding affinity.
- Retrosynthetic analysis : Prioritize modular steps (e.g., Suzuki coupling for aryl diversification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
